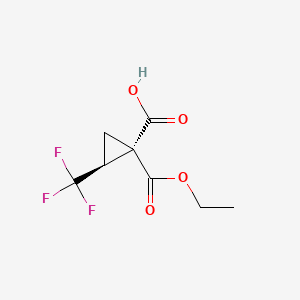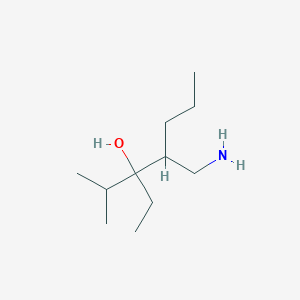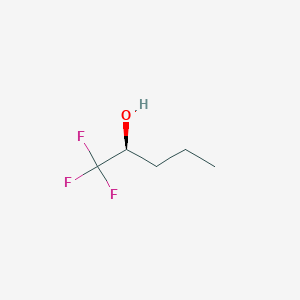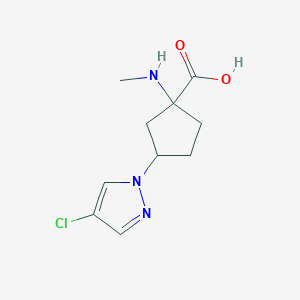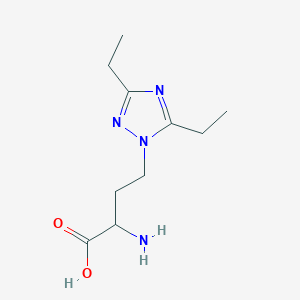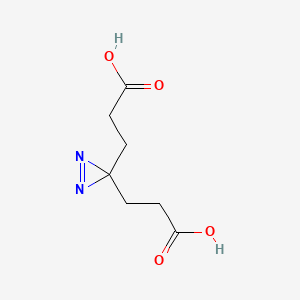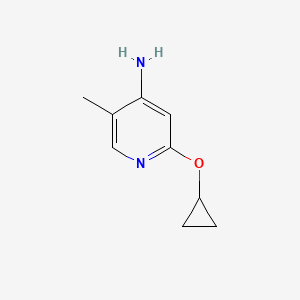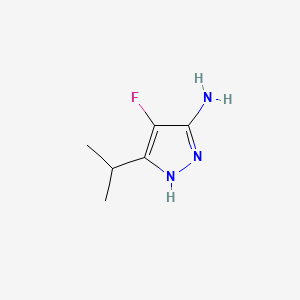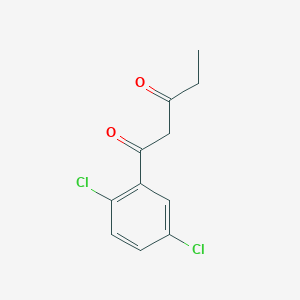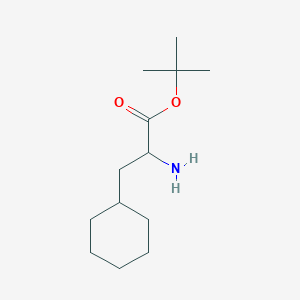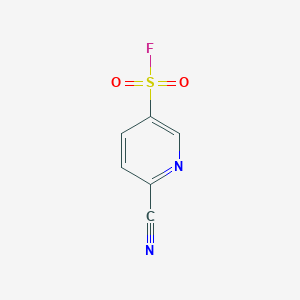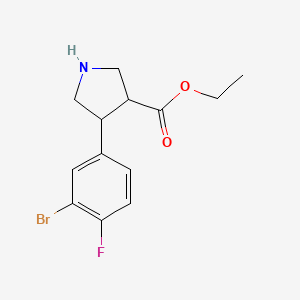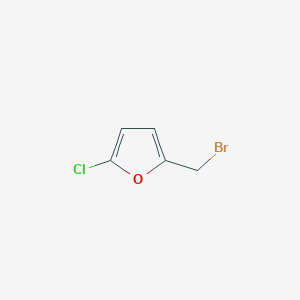
2-(Bromomethyl)-5-chlorofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-5-chlorofuran is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a bromomethyl group at the 2-position and a chlorine atom at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-chlorofuran typically involves the bromination of 5-chlorofuran-2-carbaldehyde. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the reaction . The reaction is carried out in a suitable solvent like dichloromethane or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and reaction control can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Bromomethyl)-5-chlorofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form 2-(methyl)-5-chlorofuran.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted furan derivatives.
- Oxidation reactions produce furanones or other oxygenated compounds.
- Reduction reactions result in the formation of 2-(methyl)-5-chlorofuran.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-5-chlorofuran has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Materials Science: It is utilized in the synthesis of functional materials, such as polymers and organic electronic devices.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-5-chlorofuran involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivatives. The furan ring can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
2-(Bromomethyl)furan: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
5-Bromo-2-chlorofuran: Has the bromine and chlorine atoms swapped, leading to different reactivity patterns.
2-(Bromomethyl)-1,3-dioxolane: Contains a dioxolane ring instead of a furan ring, resulting in different chemical properties.
Uniqueness: 2-(Bromomethyl)-5-chlorofuran is unique due to the presence of both bromine and chlorine substituents on the furan ring, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of diverse organic compounds.
Propiedades
Fórmula molecular |
C5H4BrClO |
|---|---|
Peso molecular |
195.44 g/mol |
Nombre IUPAC |
2-(bromomethyl)-5-chlorofuran |
InChI |
InChI=1S/C5H4BrClO/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 |
Clave InChI |
ZBMWCRYKCOIXSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


